molecular formula C24H23ClFN5O2 B8805967 Pelitinib

Pelitinib

Cat. No. B8805967
M. Wt: 467.9 g/mol
InChI Key: WVUNYSQLFKLYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07126025B2

Procedure details

A 3 L multi-neck flask equipped with agitator, thermometer, dip tube, and nitrogen protection is charged N-methyl pyrrolidinone (0.77 kg, 0.75 L, d=1.033 g/mL). At ambient temperature is added 4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline (0.0748 kg). The reaction mixture is heated to 40–45° C. and maintained for about (15 minutes). The reaction mixture is cooled to (0–10° C.) and the light suspension of 4-(dimethylamino)-2-butenoyl chloride hydrochloride in CH3CN added via dip tube and positive nitrogen pressure, over (30–45 minutes) while maintaining the temperature (0–10° C.) for at least (2 hours). Reaction completion is monitored by HPLC. The reaction is complete when there is ≦2% of the starting material (4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline) present. To a 12 L multi-neck flask equipped with agitator, thermometer, dip tube, and nitrogen protection is charged with water (2.61 kg, 2.61 L) and sodium bicarbonate (0.209 kg) with stirring until a solution is obtained followed by cooling to (20–24° C.) to which is transferred the reaction mixture above which contains ≦2% of the starting material (4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline), via dip tube and positive nitrogen pressure, to the 12 L flask over about (45–60 minutes) while maintaining the temperature at (20–24° C.). The temperature is maintained at (20–24° C.) for at least (1 hour). Filter the reaction mixture on a Buchner funnel, rinse with water (3×0.40 kg, 3×0.40 L), and maintain suction until dripping stops. Dry the product in a vacuum oven at about (50° C.) and about (10 mm Hg) for about (28–30 hours). The yield is 78.5 g (86%) at 79.7% strength and 12.3% total impurities.
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
0.0748 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.209 kg
Type
reactant
Reaction Step Six
Name
Quantity
2.61 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN1C(=O)CCC1.[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:28][CH2:29][CH3:30])=[C:24]([NH2:27])[CH:25]=3)[N:20]=[CH:19][C:18]=2[C:31]#[N:32])[CH:12]=[CH:13][C:14]=1[F:15].Cl.[CH3:34][N:35]([CH3:42])[CH2:36][CH:37]=[CH:38][C:39](Cl)=[O:40].C(=O)(O)[O-].[Na+]>CC#N.O>[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:28][CH2:29][CH3:30])=[C:24]([NH:27][C:39](=[O:40])[CH:38]=[CH:37][CH2:36][N:35]([CH3:42])[CH3:34])[CH:25]=3)[N:20]=[CH:19][C:18]=2[C:31]#[N:32])[CH:12]=[CH:13][C:14]=1[F:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.75 L
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0.0748 kg
Type
reactant
Smiles
ClC=1C=C(C=CC1F)NC1=C(C=NC2=CC(=C(C=C12)N)OCC)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CC=CC(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.209 kg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2.61 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L multi-neck flask equipped with agitator
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 40–45° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for about (15 minutes)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to (0–10° C.)
ADDITION
Type
ADDITION
Details
added via dip tube
TEMPERATURE
Type
TEMPERATURE
Details
positive nitrogen pressure, over (30–45 minutes) while maintaining the temperature (0–10° C.) for at least (2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction completion
CUSTOM
Type
CUSTOM
Details
To a 12 L multi-neck flask equipped with agitator
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to (20–24° C.) to which
TEMPERATURE
Type
TEMPERATURE
Details
via dip tube and positive nitrogen pressure, to the 12 L flask over about (45–60 minutes) while maintaining the temperature at (20–24° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at (20–24° C.) for at least (1 hour)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture on a Buchner funnel
WASH
Type
WASH
Details
rinse with water (3×0.40 kg, 3×0.40 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintain suction
CUSTOM
Type
CUSTOM
Details
Dry the product in a vacuum oven at about (50° C.)
CUSTOM
Type
CUSTOM
Details
for about (28–30 hours)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1F)NC1=C(C=NC2=CC(=C(C=C12)NC(C=CCN(C)C)=O)OCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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